N-(4-氨基苯基)苯磺酰胺

描述

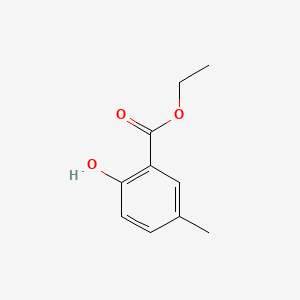

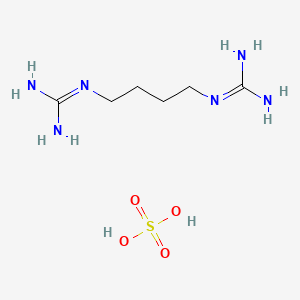

N-(4-aminophenyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features an amino group attached to a benzene ring, which is further linked to a sulfonamide group. This structural motif is common in many pharmacologically active compounds and is often explored for its potential in drug discovery and development .

Synthesis Analysis

The synthesis of N-(4-aminophenyl)benzenesulfonamide derivatives can be achieved through various methods. One approach involves the direct N-alkylation of aminobenzenesulfonamides with alcohols, using iridium catalysis to facilitate the hydrogen autotransfer process . Another method includes the design and synthesis of substituted amino benzenesulfonamides, which are then evaluated for their antimicrobial activity through in-silico studies . Additionally, Schiff base compounds related to N-(4-aminophenyl)benzenesulfonamide have been synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of N-(4-aminophenyl)benzenesulfonamide derivatives has been characterized using various spectroscopic methods and crystallography. For instance, the crystal structure of a related compound, 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, shows characteristic features of benzenesulfonamide derivatives with N-phenyl rings twisted with respect to the benzene ring of the phenylsulfonamide group . Theoretical and experimental investigations, including density functional theory (DFT) calculations, have been conducted to study the structural and spectroscopic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of N-(4-aminophenyl)benzenesulfonamide derivatives has been explored in the context of their potential as inhibitors for various enzymes. For example, some derivatives have been found to be potent inhibitors of human carbonic anhydrase isozymes, which are important targets for diuretic, anti-glaucoma, and anti-epileptic drugs . The binding potencies of these compounds have been measured using techniques like isothermal titration calorimetry and thermal shift assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-aminophenyl)benzenesulfonamide derivatives are closely related to their molecular structure. Spectral characterization techniques such as FT-IR, NMR, and GC-MS have been employed to establish their structures . Theoretical methods have been used to predict properties like vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which are in good agreement with experimental data . Additionally, the nonlinear optical properties of these compounds have been predicted to be significant, suggesting potential applications in materials science .

科学研究应用

合成和光谱表征

- 已经使用 FT-IR、NMR、X 射线衍射和 DFT 计算等技术合成和表征了 N-(2-氨基苯基)苯磺酰胺等化合物。这些化合物已证明具有抗菌活性,并已对其分子几何构型和电子性质进行了分析 (Demircioğlu 等,2018)。

作为酶抑制剂的生化评价

- N-(4-苯噻唑-2-基)苯磺酰胺已被评估为犬尿氨酸 3-羟化酶的抑制剂,显示出高亲和力抑制。这突出了它们在研究犬尿氨酸途径在神经元损伤中的病理生理作用中的潜力 (Röver 等,1997)。

在癌症模型中的抗转移活性

- 脲代取代的苯磺酰胺已显示出对参与癌症进展的人类碳酸酐酶的极好抑制作用。某些衍生物,如 4-{[(3'-硝基苯基)氨基甲酰基]氨基}苯磺酰胺,显着抑制了乳腺癌模型中的转移,表明它们作为抗转移药物的潜力 (Pacchiano 等,2011)。

磷脂酶 A2 的抑制

- 4-[N-甲基-N-[(E)-3-[4-(甲磺酰基)苯基]-2-丙烯酰]氨基]苯磺酰胺的衍生物已被评估为膜结合磷脂酶 A2 的抑制剂。这些化合物已显示出在动物模型中减小心肌梗死面积的巨大潜力 (Oinuma 等,1991)。

内皮素拮抗和心血管研究

- 已经开发出联苯磺酰胺内皮素拮抗剂,其中特定的取代改善了结合和功能活性。BMS-187308 等化合物已显示出抑制内皮素-1 诱导的升压作用的有效性,表明它们在心血管研究中的潜力 (Murugesan 等,1998)。

癌症治疗的光动力疗法

- 已经合成并表征了苯磺酰胺的新衍生物,如取代的锌酞菁,以了解其光物理和光化学性质。这些化合物由于其高单线态氧量子产率,有望用作光动力疗法中用于癌症治疗的 II 型光敏剂 (Pişkin 等,2020)。

糖皮质激素受体调节

- N-苄基-N-(4-苯氧基苯基)苯磺酰胺衍生物已被开发为非甾体糖皮质激素受体调节剂,显示出治疗免疫相关疾病的潜力。这些化合物已显示出对糖皮质激素受体的选择性,表明它们在药物开发中的潜力 (Yoshioka 等,2017)。

安全和危害

属性

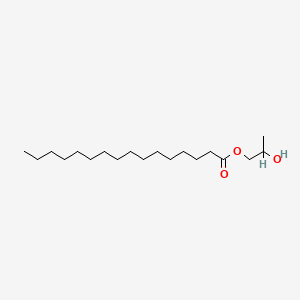

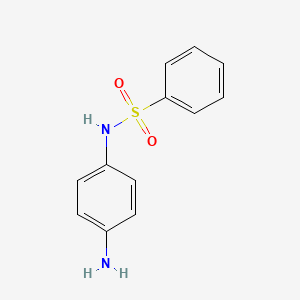

IUPAC Name |

N-(4-aminophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLIOSUKEZPTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282883 | |

| Record name | N-(4-aminophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)benzenesulfonamide | |

CAS RN |

5466-91-1 | |

| Record name | N-(4-Aminophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC28604 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-aminophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。